Product packaging for Canfosfamide Hydrochloride(Cat. No.:CAS No. 439943-59-6)

Canfosfamide Hydrochloride

Cat. No.: B612238
CAS No.: 439943-59-6
M. Wt: 823.9 g/mol
InChI Key: NECZZOFFLFZNHL-XVGZVFJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Prodrug Design for Selective Drug Delivery

The fundamental principle of prodrug design is to modify a drug molecule to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or non-specific toxicity. nih.govresearchgate.net In the context of cancer therapy, prodrugs are engineered to remain inert in the systemic circulation and healthy tissues, thereby reducing side effects. studysmarter.co.uk Their activation is designed to occur preferentially at the tumor site, leveraging the unique biochemical environment of cancer cells. nih.govstudysmarter.co.uk This targeted activation can be achieved by exploiting enzymes that are present at higher levels in tumors compared to normal tissues. studysmarter.co.ukopenmedicinalchemistryjournal.com

The design of such prodrugs requires a deep understanding of the enzymatic differences between cancerous and healthy cells. By identifying an enzyme that is highly expressed in tumors, a prodrug can be created with a chemical linkage that is specifically cleaved by that enzyme. This targeted release of the active drug at the tumor site can lead to a higher concentration of the therapeutic agent where it is needed most, enhancing its efficacy while reducing systemic toxicity. studysmarter.co.ukopenmedicinalchemistryjournal.com

Biological Significance of Glutathione (B108866) S-Transferases (GSTs) in Xenobiotic Metabolism and Cellular Homeostasis

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification. wikipedia.orgnih.gov They are central to Phase II metabolism, a process that neutralizes a wide array of potentially harmful compounds, known as xenobiotics, which include environmental toxins and drugs. wikipedia.orgnih.gov GSTs catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to these electrophilic xenobiotics, making them more water-soluble and easier to excrete from the cell. wikipedia.orgnih.gov

Beyond their role in detoxification, GSTs are involved in maintaining cellular homeostasis by protecting cells from oxidative stress. ijbs.com They metabolize endogenous products of oxidative damage and can also bind to and regulate signaling proteins involved in cell proliferation and apoptosis, such as c-Jun N-terminal kinase 1 (JNK1) and apoptosis signal-regulating kinase (ASK1). nih.govmdpi.com The GST family is diverse, with several classes including cytosolic, mitochondrial, and microsomal enzymes, each with distinct tissue distributions and substrate specificities. wikipedia.orgoxfordbiomed.com

Role of Glutathione S-Transferase P1-1 (GST P1-1) in Cancer Biology and Drug Resistance Pathways

Glutathione S-Transferase P1-1 (GSTP1-1), a member of the pi class of GSTs, is of particular interest in oncology. jst.go.jp This enzyme is frequently overexpressed in a variety of human cancers, including ovarian, lung, and breast cancers. drugbank.compatsnap.comspandidos-publications.com High levels of GSTP1-1 in tumors are often associated with a poor prognosis and the development of resistance to multiple chemotherapeutic agents. drugbank.comnih.gov

The role of GSTP1-1 in drug resistance stems from its ability to detoxify anticancer drugs, particularly alkylating agents and platinum-based compounds, by conjugating them with glutathione. spandidos-publications.comatlasgeneticsoncology.org This enzymatic inactivation reduces the effective concentration of the drug within the cancer cell, diminishing its therapeutic effect. atlasgeneticsoncology.org Furthermore, GSTP1-1 can contribute to resistance by modulating signaling pathways that control cell survival and apoptosis. nih.govmdpi.com The overexpression of GSTP1-1 in malignant tissues, in contrast to its lower expression in many normal tissues, makes it an attractive target for cancer-specific therapies. jst.go.jp

Canfosfamide Hydrochloride as a Paradigm for GST-Targeted Prodrug Activation

This compound (formerly known as TLK286) is a prime example of a prodrug designed to exploit the elevated levels of GSTP1-1 in cancer cells. wikipedia.orgmedchemexpress.com It is a glutathione analog that acts as a prodrug of a cytotoxic phosphorodiamidate alkylating agent. medkoo.com The rationale behind its design is that the overexpressed GSTP1-1 in tumor cells will selectively cleave canfosfamide, releasing the active alkylating agent directly at the site of the tumor. patsnap.com

This targeted activation mechanism aims to achieve localized cytotoxicity to cancer cells while limiting damage to normal tissues with lower GSTP1-1 expression. patsnap.com Upon activation by GSTP1-1, canfosfamide is split into two fragments: an active cytotoxic component and a glutathione analog fragment. drugbank.comnih.gov The cytotoxic portion then exerts its anticancer effect by cross-linking DNA, which induces a cellular stress response and ultimately leads to apoptosis (programmed cell death). wikipedia.org The glutathione analog fragment may also contribute to the therapeutic effect by binding to and inhibiting GSTP1-1, potentially reversing drug resistance to other chemotherapeutic agents. drugbank.comnih.gov Preclinical studies have shown that the cytotoxic activity of canfosfamide correlates with the expression levels of GSTP1-1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41Cl5N5O10PS B612238 Canfosfamide Hydrochloride CAS No. 439943-59-6

Properties

CAS No.

439943-59-6

Molecular Formula

C26H41Cl5N5O10PS

Molecular Weight

823.9 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1

InChI Key

NECZZOFFLFZNHL-XVGZVFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TLK286;  TLK-286;  TLK 286;  TER286;  TER-286;  TER286;  Canfosfamide HCl;  US brand name: TELCYTA.

Origin of Product

United States

Molecular Architecture and Enzymatic Activation of Canfosfamide Hydrochloride

Chemical Structure of Canfosfamide Hydrochloride as a Modified Glutathione (B108866) Analog Prodrug

Canfosfamide is a nitrogen mustard prodrug that is structurally designed as a modified glutathione (GSH) analogue. nih.govcapes.gov.br Its chemical composition is that of an oligopeptide, specifically L-γ-glutamyl-alanyl-phenylglycine, where the alanine (B10760859) residue is modified with a sulfonyl group linked to the phosphorodiamidate mustard warhead. nih.govgoogle.com This design mimics the natural tripeptide structure of glutathione (γ-L-glutamyl-L-cysteinyl-glycine), allowing it to be recognized by enzymes that interact with GSH. mdpi.com

As a prodrug, canfosfamide is administered in an inactive state. wikipedia.orgmedchemexpress.com Its therapeutic action is entirely dependent on its metabolic conversion into a potent cytotoxic agent, a process that is designed to occur preferentially within cancer cells. wikipedia.orgmdpi.com This targeted activation is a key feature of its design, aiming to concentrate the cytotoxic effects at the tumor site. patsnap.com

Table 1: Chemical Properties of Canfosfamide To view the data, click on the table rows.

Chemical Formula C26H40Cl4N5O10PS wikipedia.orgnih.govfda.gov
Molecular Weight 787.48 g/mol fda.gov
CAS Number 158382-37-7 (Canfosfamide); 439943-59-6 (this compound) wikipedia.org
Synonyms TLK286, TER286, Telcyta nih.govmedkoo.com

Mechanism of Prodrug Activation by Glutathione S-Transferase P1-1

The conversion of canfosfamide from its inert prodrug form to an active anticancer agent is catalyzed by the enzyme Glutathione S-transferase P1-1 (GST P1-1). wikipedia.orgmedchemexpress.com This enzyme is a member of a superfamily of proteins that play a crucial role in cellular detoxification by conjugating various toxic compounds with glutathione. mdpi.comdovepress.com

The activation of canfosfamide is highly specific to the pi-class glutathione S-transferase, GST P1-1. capes.gov.brgoogle.com The rationale for using canfosfamide in cancer therapy is based on the observation that GST P1-1 is significantly overexpressed in a wide range of human cancer cells compared to normal tissues. wikipedia.orgnih.govjst.go.jp This overexpression creates a therapeutic window, as the prodrug is selectively activated in tumor cells where the concentration of GST P1-1 is high, thereby localizing the release of the cytotoxic agent and limiting damage to healthy cells. patsnap.com The enzyme recognizes the glutathione-like backbone of canfosfamide, binding to it at its G-site, which is the specific binding site for GSH and its analogs. dovepress.com

Upon binding, GST P1-1 catalyzes the cleavage of canfosfamide through a β-elimination reaction. mdpi.com This enzymatic reaction splits the canfosfamide molecule into two distinct fragments: a glutathione analog fragment and an active cytotoxic fragment. nih.govmdpi.commedkoo.comdrugbank.com The release of these metabolites is the critical step in the drug's mechanism of action, initiating the process that leads to cancer cell death. nih.govdrugbank.com

The cytotoxic fragment released during the cleavage of canfosfamide is a phosphorodiamidate mustard. google.comjst.go.jptandfonline.com This highly reactive metabolite is a potent alkylating agent. wikipedia.orgmedkoo.com Following its release, the phosphorodiamidate spontaneously cyclizes to form reactive aziridinium (B1262131) ions. mdpi.com These electrophilic species then form covalent bonds with nucleophilic sites on cellular macromolecules, most importantly DNA. nih.govmedkoo.com This alkylation of DNA creates adducts and cross-links, which disrupts DNA replication and transcription, inducing a cellular stress response and ultimately triggering apoptosis (programmed cell death). wikipedia.org

The second product of canfosfamide cleavage is a glutathione analog fragment, which has been described as a vinyl sulfone derivative of the GSH backbone. mdpi.com Research suggests that this glutathione analog fragment may remain bound to the GST P1-1 enzyme after the cleavage reaction. nih.govmedkoo.comdrugbank.com This binding has the potential to inhibit the enzyme's normal detoxification functions. nih.govdrugbank.com By occupying the enzyme, the fragment may limit the ability of GST P1-1 to conjugate and inactivate other chemotherapeutic agents, which could be a mechanism to overcome certain types of drug resistance or to enhance the efficacy of combination therapies. nih.govmedkoo.comdrugbank.com

Intracellular Signaling and Biological Effects of Canfosfamide Hydrochloride at the Preclinical Level

DNA Interaction and Damage Mechanisms

Canfosfamide's cytotoxic effects are primarily rooted in its ability to damage DNA. As a prodrug, it requires bioactivation to exert its function. This activation is selectively carried out by the glutathione (B108866) S-transferase P1-1 (GST P1-1) enzyme, which is often overexpressed in various cancer cells. drugbank.comnih.gov Upon activation, canfosfamide releases a potent alkylating metabolite. drugbank.commdpi.com

Covalent Adduct Formation with Nucleophilic Centers in Deoxyribonucleic Acid

The active metabolite of canfosfamide is a powerful electrophile that readily reacts with nucleophilic centers within the DNA molecule. mdpi.comeuropeanreview.org This process results in the formation of covalent adducts, which are chemical moieties attached to the DNA. nih.gov The primary target for this alkylation is the N7 position of guanine (B1146940) bases. nih.govnih.gov The N7 position of guanine is a highly nucleophilic site within the major groove of the DNA double helix, making it accessible to electrophilic attack. hibercell.com The formation of these adducts disrupts the normal structure and function of DNA. nih.gov While the N7-guanine adduct is the most common, other potential sites of alkylation by similar nitrogen mustards include the N3 position of adenine. mdpi.com

The formation of these DNA adducts is a critical initiating event in the cytotoxic cascade of canfosfamide. The efficiency of adduct formation is directly linked to the levels of GST P1-1 expression, with cancer cells overexpressing this enzyme being more susceptible to canfosfamide-induced DNA damage. drugbank.com

Table 1: Key DNA Adducts Formed by the Active Metabolite of Canfosfamide

Adduct TypePrimary Nucleophilic TargetLocation in DNAConsequence
Monofunctional AdductN7 of GuanineMajor GrooveDistortion of DNA helix, initiation of cellular stress response
Monofunctional AdductN3 of AdenineMinor GroovePotential disruption of DNA replication and transcription

Induction of DNA Alkylation Leading to Cellular Stress

The covalent modification of DNA by the active metabolite of canfosfamide, a process known as alkylation, triggers a state of cellular stress. europeanreview.orgmdpi.com DNA alkylation can lead to several detrimental consequences for the cell, including the inhibition of DNA replication and transcription. mdpi.com The presence of bulky adducts on the DNA template can stall the progression of DNA and RNA polymerases, leading to a halt in these essential cellular processes. nih.gov

This disruption of fundamental cellular machinery is a potent signal for the activation of the DNA damage response (DDR), a complex network of signaling pathways that sense DNA lesions and coordinate a cellular response. mdpi.commdpi.com If the DNA damage is extensive and cannot be repaired, the DDR can trigger programmed cell death, or apoptosis, to eliminate the damaged cell and prevent the propagation of potentially harmful mutations. mdpi.com The cellular stress induced by canfosfamide-mediated DNA alkylation is a key determinant of its anticancer activity. europeanreview.org

Modulation of Cellular Stress Response Kinase Pathways

In response to the DNA damage induced by canfosfamide, cells activate a number of stress-responsive signaling pathways. These pathways, orchestrated by a series of protein kinases, play a pivotal role in determining the ultimate fate of the cell, be it survival through DNA repair or elimination through apoptosis. mdpi.com Preclinical studies have consistently shown that canfosfamide treatment leads to the activation of the mitogen-activated protein kinase (MAPK) signaling cascades. mdpi.com

Activation and Phosphorylation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4)

Mitogen-activated protein kinase kinase 4 (MKK4), also known as SEK1, is a key upstream activator of the JNK and p38 MAPK pathways. embopress.orgresearchgate.net Upon cellular stress, such as that induced by canfosfamide-mediated DNA damage, MKK4 becomes phosphorylated and activated. embopress.org This phosphorylation is a critical event that allows MKK4 to, in turn, phosphorylate and activate its downstream targets. embopress.org Preclinical evidence indicates that canfosfamide treatment leads to the activation of MKK4. embopress.org This activation is a central node in the canfosfamide-induced stress signaling network, propagating the damage signal to downstream effectors.

Table 2: Preclinical Evidence of MKK4 Activation by Canfosfamide

Cell LineExperimental ObservationMethodReference
Not SpecifiedActivation of MKK4 is part of the apoptotic signaling induced by canfosfamide.General Statement embopress.org

Activation of Jun-N-Terminal Kinase (JNK) Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway is a major stress-activated pathway that plays a crucial role in apoptosis, inflammation, and cellular differentiation. nih.gov The activation of JNK is a downstream consequence of MKK4 activation. embopress.org Preclinical studies have demonstrated that canfosfamide treatment results in the robust activation of the JNK signaling pathway. mdpi.com Activated JNK can phosphorylate a variety of substrates, including the transcription factor c-Jun, leading to the regulation of gene expression programs that can promote apoptosis. nih.gov The activation of JNK signaling is a key mechanism by which canfosfamide induces cell death in cancer cells.

Table 3: Preclinical Findings on JNK Activation by Canfosfamide

Cell LineFindingMethod of DetectionReference
Not SpecifiedCanfosfamide induces apoptosis through the activation of JNK signaling.General Statement mdpi.com

Activation of p38 Mitogen-Activated Protein Kinase

Table 4: Preclinical Evidence for p38 MAPK Activation by Canfosfamide

Cell LineObservationDetection MethodReference
Not SpecifiedCanfosfamide-induced apoptosis involves the activation of p38 MAP kinase.General Statement mdpi.com

Induction of Programmed Cell Death (Apoptosis)

Preclinical evidence consistently shows that canfosfamide treatment leads to the induction of apoptosis, a form of programmed cell death, in various cancer cell lines. This process is a critical component of its cytotoxic effects against malignant cells. drugbank.com The apoptotic response is triggered following the intracellular activation of canfosfamide. google.com

Activation of Caspase Cascade (e.g., Caspase 3)

A key event in the apoptotic pathway initiated by canfosfamide is the activation of the caspase cascade, a family of cysteine proteases that execute cell death. aging-us.comqiagen.com Specifically, the activation of caspase-3, an executioner caspase, has been identified as a critical step. google.comthermofisher.com Following the activation of canfosfamide, a stress response signaling pathway is initiated, which culminates in the activation of caspase-3. google.com This activation leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. creative-diagnostics.com

The activation of executioner caspases like caspase-3 is a convergence point for both intrinsic and extrinsic apoptotic pathways. qiagen.com In the context of canfosfamide, the process appears to be linked to the cellular stress response.

Molecular Events Preceding Apoptosis Induction

The induction of apoptosis by canfosfamide is preceded by a series of molecular events, starting with its activation by Glutathione S-transferase P1-1 (GST P1-1). nih.gov This enzyme, often overexpressed in cancer cells, cleaves canfosfamide into two active fragments: a glutathione analog and a cytotoxic phosphorodiamidate mustard. medkoo.comdrugbank.com

The cytotoxic fragment is a potent alkylating agent that forms covalent bonds with DNA, leading to DNA damage. medkoo.comdrugbank.com This damage induces a cellular stress response. The stress response signaling pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including MKK4, JNK, and p38 MAP kinase. google.com This cascade of kinase activation ultimately signals the cell to undergo apoptosis. google.com

Inhibition of DNA-Dependent Protein Kinase (DNA-PK) Catalytic Activity

In addition to inducing apoptosis, canfosfamide has been shown to inhibit the catalytic activity of DNA-dependent protein kinase (DNA-PK). medchemexpress.com DNA-PK is a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. nih.govmdpi.com

Correlation of Cytotoxic Efficacy with Intracellular GST P1-1 Expression

A significant finding in preclinical studies is the direct correlation between the cytotoxic efficacy of canfosfamide and the intracellular expression levels of Glutathione S-transferase P1-1 (GST P1-1).

Quantitative Relationship between GST P1-1 Levels and Cellular Sensitivity to Canfosfamide Hydrochloride

The sensitivity of cancer cells to canfosfamide is quantitatively related to the expression levels of GST P1-1. Cells with higher levels of GST P1-1 are more sensitive to the cytotoxic effects of canfosfamide. This is because GST P1-1 is the enzyme responsible for activating the prodrug into its cytotoxic form. nih.gov Therefore, higher enzymatic activity leads to a greater production of the active alkylating agent within the tumor cell, resulting in enhanced cytotoxicity. mdpi.com

The table below illustrates the relationship between GSTP1 expression and the chemosensitivity of ovarian tumor cell lines to platinum-based drugs, which share mechanistic similarities with alkylating agents. While not direct data for canfosfamide, it demonstrates the principle of how GSTP1 levels can influence drug efficacy.

Cell LineGSTP1 KnockdownDrugFold Change in IC50Significance (P-value)
A2780YesEthacrynic acid1.3-fold increase0.004
A2780YesCisplatin (B142131)2.28-fold decrease0.03
A2780YesCarboplatin (B1684641)4.83-fold decrease0.007
A2780YesPaclitaxel (B517696)1.58-fold increase0.02
Data adapted from a study on the influence of GSTP1 on platinum drug chemosensitivity. nih.gov

Impact of Exogenous GST P1-1 Gene Expression on this compound Sensitivity

To further validate the role of GST P1-1, preclinical studies have involved the genetic manipulation of cancer cells. When cancer cell lines are transfected with the GST P1-1 gene to exogenously increase its expression, they become significantly more sensitive to the cytotoxic effects of canfosfamide compared to the original, untransfected parental cell lines. This provides direct evidence that the level of GST P1-1 is a key determinant of canfosfamide's activity and underscores the targeted nature of this prodrug. mdpi.com

Preclinical Assessment of Canfosfamide Hydrochloride Antitumor Activity

In Vitro Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

Evaluation Across a Diverse Panel of Human Cancer Cell Lines (e.g., Ovarian, Breast, Lung, Colon)

The in vitro antitumor activity of canfosfamide has been evaluated across a range of human cancer cell lines. Studies have demonstrated its efficacy in various cancer types, including ovarian, breast, non-small cell lung, and colorectal cancers. google.com Notably, canfosfamide has shown activity in cell lines known to be resistant to standard chemotherapeutic agents like doxorubicin (B1662922) and cyclophosphamide (B585). google.comfrontiersin.org For instance, it has demonstrated greater potency in the doxorubicin-resistant M6709 human colon carcinoma cell line and the cyclophosphamide-resistant MCF-7 human breast carcinoma cell line, both of which exhibit overexpression of GST P1-1, when compared to their non-resistant parental cell lines. google.com In vitro data has also indicated that combinations of canfosfamide with platinum-based drugs and taxanes are synergistic in the A549 human lung cancer cell line. researchgate.net

Determination of Dose-Response Relationships and Half-Maximal Inhibitory Concentrations

The cytotoxic effects of canfosfamide have been shown to be dose-dependent in various cancer cell lines. medchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key parameter in these evaluations. For example, canfosfamide has been shown to inhibit the catalytic kinase activity of purified DNA-dependent protein kinase (DNA-PK) with an IC50 value of approximately 1 µM. medchemexpress.com The determination of IC50 values from dose-response curves is a standard method for assessing the effectiveness of potential therapeutic compounds. mdpi.com

Table 1: In Vitro Activity of Canfosfamide in Human Cancer Cell Lines

This table is interactive. You can filter and sort the data.

Cell LineCancer TypeKey FindingsReference
M6709Human Colon CarcinomaMore potent in doxorubicin-resistant cells overexpressing GST P1-1 compared to parental cells. google.com
MCF-7Human Breast CarcinomaMore potent in cyclophosphamide-resistant cells overexpressing GST P1-1 compared to parental cells. google.com
A549Human Lung CancerSynergistic effects when combined with platinums and taxanes. researchgate.net
MCF-7, NIH-3T3, M7609Breast, Fibroblast, Murine Mammary CarcinomaInhibited in a dose-dependent manner. medchemexpress.com

In Vivo Efficacy in Xenograft Models of Human Malignancies

Assessment of Tumor Growth Inhibition in Established Xenograft Models

The antitumor activity of canfosfamide has been further validated in in vivo xenograft models, which are crucial for preclinical evaluation of cancer therapeutics. nih.gov In a mouse xenograft model using the MX-1 human breast tumor, canfosfamide was found to inhibit tumor growth by 80%. researchgate.net More aggressive treatment regimens in this model resulted in severe growth inhibition or substantial regression of nearly all tumors. medchemexpress.com These findings underscore the potential of canfosfamide in a preclinical setting.

Antitumor Activity in Xenografts with Modulated or Elevated GST P1-1 Expression

A key feature of canfosfamide is its activation by GST P1-1. scispace.comwikipedia.org Preclinical studies have demonstrated a direct correlation between the expression levels of GST P1-1 in tumors and their sensitivity to canfosfamide. scispace.com In murine xenografts of M7609 cells engineered to have varying levels of GST P1-1, the potency of canfosfamide was positively correlated with the level of GST P1-1 expression. google.comfrontiersin.org This indicates that tumors with higher levels of this enzyme are more susceptible to the cytotoxic effects of the drug. frontiersin.org

Activity in Models of Chemotherapy-Resistant Cancers

Canfosfamide has shown significant promise in models of chemotherapy-resistant cancers. drugbank.com Its efficacy in doxorubicin-resistant and cyclophosphamide-resistant cell lines is a testament to its potential in overcoming common mechanisms of drug resistance. google.comfrontiersin.org Evidence from in vitro cell culture suggests that canfosfamide is non-cross-resistant with platinum drugs, paclitaxel (B517696), and doxorubicin. google.com This is particularly relevant for patients with cancers that have become refractory to standard treatments. scirp.org The activation of canfosfamide by GST P1-1, an enzyme often implicated in chemotherapy resistance, provides a targeted approach to treat these difficult tumors. frontiersin.org

Characterization of Activity in Platinum-Refractory or -Resistant Cancer Models

Preclinical evidence has demonstrated the activity of canfosfamide in cancer models that are resistant to platinum-based chemotherapy agents like cisplatin (B142131) and carboplatin (B1684641). In vitro studies using the OVCAR3 human ovarian cancer cell line showed that canfosfamide was not cross-resistant with either carboplatin or cisplatin. researchgate.net This suggests that canfosfamide may be effective in treating ovarian cancers that have developed resistance to these commonly used platinum drugs. researchgate.netpatsnap.com

The mechanism of canfosfamide activation by GST P1-1 is distinct from the mechanisms of action of platinum agents, which contributes to its efficacy in platinum-resistant tumors. researchgate.net Clinical trials have also investigated canfosfamide in combination with other agents for platinum-resistant ovarian cancer. researchgate.netnih.gov

Efficacy in Doxorubicin-Resistant Cancer Cell Lines and Xenografts

Canfosfamide has shown significant antitumor activity in doxorubicin-resistant cancer models. google.com Doxorubicin resistance is often associated with the overexpression of P-glycoprotein, a drug efflux pump that removes chemotherapeutic agents from the cancer cell. Canfosfamide's mechanism is not dependent on the pathways typically associated with doxorubicin resistance. google.com

In vitro studies have demonstrated that canfosfamide is more potent in doxorubicin-resistant cell lines that overexpress GST P1-1 compared to their non-resistant parent cell lines. google.com For instance, the M6709 human colon carcinoma cell line, selected for doxorubicin resistance and exhibiting high levels of GST P1-1, was more sensitive to canfosfamide. google.com Similarly, in vivo studies using murine xenografts engineered with varying levels of GST P1-1 showed that the effectiveness of canfosfamide directly correlated with the expression level of this enzyme. researchgate.netgoogle.com This indicates that canfosfamide's activation by GST P1-1 allows it to bypass the common mechanisms of doxorubicin resistance.

Evaluation in Cyclophosphamide-Resistant Cancer Models

Canfosfamide has also been evaluated in cancer models with resistance to cyclophosphamide, another alkylating agent. google.com While both canfosfamide and cyclophosphamide are alkylating agents, their mechanisms of activation and resistance profiles differ. lbbc.org Cyclophosphamide requires activation by hepatic cytochrome P-450 enzymes, and resistance can develop through various mechanisms. frontiersin.org

Preclinical studies have shown that canfosfamide can be effective in cyclophosphamide-resistant tumors. For example, the MCF-7 human breast carcinoma cell line, which was selected for resistance to cyclophosphamide and also overexpresses GST P1-1, demonstrated greater sensitivity to canfosfamide than its parent cell line. researchgate.netgoogle.com This suggests that canfosfamide's unique activation pathway allows it to circumvent the resistance mechanisms that affect cyclophosphamide.

Absence of Cross-Resistance with Standard Chemotherapeutic Agents (e.g., Carboplatin, Cisplatin, Paclitaxel)

A key finding from preclinical research is the lack of cross-resistance between canfosfamide and several standard chemotherapeutic agents. google.comgoogle.com This is attributed to its distinct mechanism of action, which relies on activation by GST P1-1. researchgate.net

In vitro studies have consistently shown that canfosfamide is not cross-resistant with platinum compounds like carboplatin and cisplatin, or with taxanes such as paclitaxel. researchgate.netgoogle.com This has been observed in various cancer cell lines, including ovarian cancer models. researchgate.netresearchgate.net The activity of canfosfamide in cell lines resistant to these agents underscores its potential as a therapeutic option for patients whose tumors have stopped responding to conventional chemotherapy regimens.

Table of Preclinical Activity in Resistant Models:

Resistant ModelCell Line/XenograftKey Finding
Platinum-Resistant OVCAR3 Human Ovarian CancerCanfosfamide was not cross-resistant to carboplatin or cisplatin. researchgate.net
Doxorubicin-Resistant M6709 Human Colon CarcinomaCanfosfamide was more potent in the doxorubicin-resistant line (which overexpresses GST P1-1) than the parental line. google.com
Cyclophosphamide-Resistant MCF-7 Human Breast CarcinomaCanfosfamide was more potent in the cyclophosphamide-resistant line (which overexpresses GST P1-1) than the parental line. researchgate.netgoogle.com

Preclinical Combination Strategies and Synergistic Interactions

Rationale for Combining Canfosfamide Hydrochloride with Other Antineoplastic Agents

This compound (canfosfamide), a glutathione (B108866) analog prodrug, is uniquely activated by the enzyme glutathione S-transferase P1-1 (GSTP1-1). wikipedia.orgnih.gov This enzyme is frequently overexpressed in a variety of cancer cells and is implicated in the development of resistance to numerous conventional chemotherapy agents. wikipedia.orgresearchgate.neteuropeanreview.org The selective activation of canfosfamide in tumor cells with high GSTP1-1 levels leads to targeted cytotoxicity, forming the primary rationale for its use in combination therapies. wikipedia.org

The core principle behind combining canfosfamide with other antineoplastic agents is to leverage its distinct mechanism of action to overcome drug resistance and achieve synergistic antitumor effects. researchgate.netnih.gov Many standard chemotherapeutics, including platinum compounds, taxanes, and anthracyclines, are detoxified and rendered inactive through conjugation with glutathione, a process often catalyzed by GSTs. europeanreview.orgnih.gov By being specifically activated by GSTP1-1, canfosfamide can theoretically eliminate tumor cells that are resistant to these other agents. researchgate.neteuropeanreview.org

Upon activation, canfosfamide is converted into a potent alkylating agent that causes DNA damage and induces apoptosis (programmed cell death) in cancer cells. wikipedia.orgresearchgate.netresearchgate.net This mechanism of inducing cell death through DNA alkylation is complementary to the mechanisms of other drug classes, such as the microtubule disruption caused by taxanes or the topoisomerase inhibition by anthracyclines. dovepress.comoncotarget.com The strategy of attacking cancer cells through multiple, distinct pathways reduces the likelihood of the development of drug resistance. msdmanuals.com Therefore, combining canfosfamide with other agents offers a promising approach to enhance therapeutic efficacy, particularly in tumors known to overexpress GSTP1-1, such as ovarian, non-small cell lung, and breast cancers. researchgate.netspandidos-publications.com

In Vitro Synergistic Enhancement of Cytotoxicity

Preclinical in vitro studies have provided evidence that canfosfamide can act synergistically with several classes of chemotherapy drugs, enhancing their ability to kill cancer cells. nih.govresearchgate.net

Combinations with Platinum-Based Chemotherapeutics (e.g., Carboplatin (B1684641), Cisplatin)

Synergistic effects have been observed when canfosfamide is combined with platinum-based drugs like carboplatin and cisplatin (B142131). nih.gov In vitro data have shown that combinations of canfosfamide with platinum agents are synergistic in human lung cancer cells (A549). researchgate.net The rationale for this synergy lies in the fact that GSTP1-1 upregulation is a known mechanism of resistance to cisplatin. europeanreview.org Canfosfamide's activation by this very enzyme allows it to target cisplatin-resistant cells. europeanreview.org This combination has been explored in clinical trials for non-small cell lung cancer and ovarian cancer. dovepress.comiiarjournals.org For instance, a phase 1-2a study combined canfosfamide with carboplatin and paclitaxel (B517696) for advanced non-small cell lung cancer. iiarjournals.org

Cell LineCancer TypePlatinum AgentObserved EffectReference(s)
A549Human Lung CancerPlatinumsSynergistic researchgate.net
Ovarian Cancer CellsOvarian CancerCarboplatinSynergistic d-nb.info

Combinations with Anthracyclines (e.g., Doxorubicin)

Canfosfamide has demonstrated synergistic interactions with anthracyclines, such as doxorubicin (B1662922), in in vitro settings. nih.govresearchgate.net This synergy is particularly relevant in tumors where GSTP1-1 is overexpressed, as this enzyme can contribute to doxorubicin resistance. When tested on tumors derived from doxorubicin-resistant cancer cells with high GST P1-1 levels, canfosfamide showed increased cytotoxic activity. researchgate.net The combination of canfosfamide with pegylated liposomal doxorubicin (PLD) was found to be active in platinum and paclitaxel refractory or resistant ovarian cancer, with the distinct mechanisms of action and non-cross resistance contributing to the regimen's activity. researchgate.net

Cancer TypeAnthracyclineObserved EffectReference(s)
Ovarian CancerPegylated Liposomal DoxorubicinActive Combination researchgate.net
Doxorubicin-Resistant CancersDoxorubicinIncreased Cytotoxicity researchgate.net

Combinations with Taxanes (e.g., Paclitaxel)

Preclinical data have established that canfosfamide can work synergistically with taxanes like paclitaxel. nih.govresearchgate.net In vitro studies in human lung cancer cells (A549) have demonstrated this synergy. researchgate.net This combination has been tested in clinical trials for non-small cell lung cancer, where canfosfamide was administered with carboplatin and paclitaxel. dovepress.comiiarjournals.org The rationale for this combination is based on their different mechanisms of action—canfosfamide as a DNA alkylating agent and paclitaxel as a microtubule inhibitor—which can lead to a more potent antitumor effect. researchgate.netoncotarget.com

Cell LineCancer TypeTaxane (B156437)Observed EffectReference(s)
A549Human Lung CancerPaclitaxelSynergistic researchgate.net

Combinations with Gemcitabine (B846)

The combination of canfosfamide with gemcitabine has also been explored. While direct in vitro synergy data for canfosfamide and gemcitabine is less reported in the provided search results, the principle of combining agents with different mechanisms holds. Gemcitabine is a nucleoside analog that inhibits DNA synthesis. nih.govmdpi.com Combining it with a DNA alkylating agent like activated canfosfamide could lead to enhanced cancer cell death. For example, studies on other DNA alkylating agents or prodrugs have shown synergy with gemcitabine in pancreatic cancer models. nih.govmdpi.combiorxiv.org

Molecular Mechanisms Underlying Synergistic Effects

The synergistic effects of canfosfamide in combination with other anticancer agents are based on several key molecular mechanisms:

Targeted Activation in Resistant Cells : The primary mechanism is the specific activation of canfosfamide by GSTP1-1. wikipedia.orgnih.gov Tumors that overexpress GSTP1-1 are often resistant to other chemotherapies, such as cisplatin and doxorubicin. researchgate.neteuropeanreview.org Canfosfamide turns this resistance mechanism into a therapeutic advantage by being activated by the very enzyme that confers resistance to other drugs. europeanreview.orgnih.gov

Complementary Mechanisms of Action : Canfosfamide's active metabolite is a DNA alkylating agent, causing DNA damage that leads to apoptosis. wikipedia.orgresearchgate.net When combined with drugs that have different targets, such as taxanes that disrupt microtubules or antimetabolites like gemcitabine that inhibit DNA synthesis, the combination can attack the cancer cell on multiple fronts. oncotarget.commsdmanuals.comnih.gov This multi-pronged attack can overwhelm the cell's ability to survive and repair damage. nih.govfrontiersin.org

Inhibition of Detoxification Pathways : Preclinical studies suggest that when GSTP1-1 activates canfosfamide, a glutathione analog fragment is released that remains bound to the enzyme. iiarjournals.org This binding may limit the ability of GSTP1-1 to inactivate other co-administered chemotherapy drugs, thereby enhancing their efficacy. iiarjournals.org

Induction of Apoptosis and Cell Cycle Arrest : The combination of different cytotoxic insults can more effectively trigger programmed cell death (apoptosis). For instance, DNA damage from canfosfamide combined with mitotic arrest from paclitaxel can create a more potent signal for apoptosis. mdpi.comoncotarget.com Furthermore, some drugs can arrest the cell cycle at a specific phase, potentially making the cells more sensitive to a second agent that is most effective during that phase. frontiersin.orgnih.gov

Influence of Co-Administered Agents on GST P1-1 Expression and Activation

The cytotoxic activity of canfosfamide is directly linked to the expression levels of GST P1-1, an enzyme frequently overexpressed in various human cancers. Preclinical findings have consistently shown that cancer cell lines with higher GST P1-1 expression are more sensitive to canfosfamide's cytotoxic effects. This is because GST P1-1 is responsible for the bio-activation of canfosfamide into its active, DNA-alkylating metabolite. nih.gov

One of the key combination strategies involves the co-administration of agents that can modulate GST P1-1 activity. Preclinical studies have suggested that upon activation by GST P1-1, canfosfamide splits into two fragments: a cytotoxic component and a glutathione analog fragment. iiarjournals.orgdrugbank.com This glutathione analog fragment can remain bound to GST P1-1, potentially inhibiting its ability to detoxify other co-administered chemotherapeutic drugs. iiarjournals.orgdrugbank.com This mechanism suggests a synergistic potential where canfosfamide not only exerts its own cytotoxic effect but also enhances the efficacy of other anticancer drugs by mitigating GST P1-1-mediated resistance.

Research has explored the synergistic effects of canfosfamide with various classes of chemotherapeutic agents, including platinum compounds (like carboplatin), taxanes (like paclitaxel), and anthracyclines (like doxorubicin). biospace.comresearchgate.net The synergy with these agents is partly attributed to the modulation of GST P1-1 activity. iiarjournals.org

Co-Administered Agent ClassProposed Interaction with GST P1-1Reference
Platinum CompoundsCanfosfamide's glutathione analog fragment may inhibit GST P1-1, reducing detoxification of platinum agents. iiarjournals.orgbiospace.com
TaxanesSimilar to platinum compounds, inhibition of GST P1-1 by canfosfamide's metabolite can increase taxane efficacy. iiarjournals.orgbiospace.com
AnthracyclinesCanfosfamide's metabolite may limit GST P1-1's ability to inactivate anthracyclines. biospace.com

Complementary Mechanisms of Action at the DNA or Cellular Pathway Level

Beyond its interaction with GST P1-1, the synergistic effects of canfosfamide in combination therapies are also attributed to complementary mechanisms of action that target DNA and other cellular pathways.

The active metabolite of canfosfamide is a phosphorodiamidate alkylating agent that forms covalent bonds with DNA, leading to the induction of a cellular stress response, apoptosis, and inhibition of cell proliferation. This DNA-damaging mechanism is complementary to that of many other cytotoxic drugs.

Combination with DNA Damaging Agents: When combined with other DNA-damaging agents like platinum compounds, there is a potential for an enhanced effect. While canfosfamide's active metabolite alkylates DNA, platinum agents form DNA adducts, leading to a different type of DNA damage. The simultaneous induction of different forms of DNA damage can overwhelm the cancer cell's repair mechanisms, leading to increased apoptosis.

Combination with Taxanes: Taxanes, such as paclitaxel and docetaxel, work by stabilizing microtubules, leading to cell cycle arrest and apoptosis. waocp.orgmdpi.com The combination of canfosfamide with taxanes presents a dual-front attack on cancer cells. While canfosfamide directly damages DNA, taxanes disrupt the mitotic machinery essential for cell division. In vitro studies have demonstrated synergism between canfosfamide and paclitaxel. biospace.com

Combination with Anthracyclines: Anthracyclines like pegylated liposomal doxorubicin (PLD) have multiple mechanisms of action, including intercalation into DNA and inhibition of topoisomerase II. dovepress.com The combination of canfosfamide and PLD has been studied in platinum-resistant ovarian cancer. researchgate.netnih.gov A randomized phase III study showed a trend towards improved progression-free survival (PFS) for the combination compared to PLD alone, with a statistically significant improvement in a subgroup of patients with platinum-refractory or primary platinum-resistant disease. nih.gov This suggests that the different ways these drugs interfere with DNA function can be synergistic.

Combination AgentMechanism of ActionComplementary Effect with CanfosfamideReference
Platinum CompoundsForm DNA adducts, leading to DNA damage.Induces a different type of DNA damage, overwhelming cellular repair mechanisms. biospace.comoncotarget.com
TaxanesStabilize microtubules, causing cell cycle arrest.Attacks a different cellular process (mitosis) in addition to canfosfamide's DNA damage. biospace.comwaocp.org
Pegylated Liposomal DoxorubicinIntercalates DNA and inhibits topoisomerase II.Provides a multi-pronged assault on DNA replication and integrity. dovepress.comnih.gov

Furthermore, canfosfamide has been shown to inhibit the catalytic activity of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair, which could further enhance the efficacy of other DNA-damaging agents. medchemexpress.cn The induction of apoptosis by canfosfamide occurs through the activation of the stress response signaling pathway, involving MKK4, JNK, p38 MAP kinase, and caspase 3. google.com This activation of apoptotic pathways can complement the cytotoxic mechanisms of other chemotherapeutic agents.

Elucidation of Canfosfamide Hydrochloride S Role in Overcoming Drug Resistance

GST P1-1 Overexpression as a General Mechanism of Resistance to Alkylating Agents

Glutathione (B108866) S-transferase P1-1 (GST P1-1) is a pivotal enzyme in cellular detoxification processes. jst.go.jp Its primary function involves catalyzing the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including a number of cytotoxic anticancer drugs. jst.go.jpatlasgeneticsoncology.org In the context of oncology, the overexpression of GST P1-1 is a significant and well-documented mechanism of acquired drug resistance, particularly against alkylating agents. atlasgeneticsoncology.orgfrontiersin.org

Alkylating agents, a cornerstone of many chemotherapy regimens, exert their cytotoxic effects by forming covalent bonds with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). However, cancer cells can develop resistance to these drugs. A primary method of resistance is the elevated expression of GST P1-1. frontiersin.orgfrontiersin.org This enzyme can directly neutralize certain alkylating agents by conjugating them with glutathione. jst.go.jp This process renders the drugs harmless and facilitates their efflux from the cell, preventing them from reaching their intracellular target, DNA. jst.go.jpatlasgeneticsoncology.org

The overexpression of GST P1-1 is frequently observed in many human tumor types, including lung, colon, stomach, and breast cancers, and is often correlated with a poor prognosis and resistance to chemotherapy. frontiersin.orgfrontiersin.orgresearchgate.net This makes the enzyme and its pathways a critical target for developing novel therapeutic strategies aimed at overcoming drug resistance in cancer treatment. jst.go.jp

Canfosfamide Hydrochloride's Capacity to Exploit or Circumvent GST P1-1 Mediated Resistance

This compound (also known as TLK286 or TELCYTA) is a novel glutathione analog prodrug designed specifically to overcome GST P1-1-mediated drug resistance. researchgate.net Unlike traditional alkylating agents that are detoxified and inactivated by GST P1-1, canfosfamide is selectively activated by this enzyme. wikipedia.org This unique mechanism of action allows it to exploit the very enzyme that confers resistance to other chemotherapies. frontiersin.org

Canfosfamide is administered in an inactive form. Within cancer cells that overexpress GST P1-1, the enzyme recognizes canfosfamide and catalyzes its cleavage. drugbank.com This enzymatic reaction releases two key fragments: a glutathione analog and a highly reactive phosphorodiamidate mustard. drugbank.comnih.gov The phosphorodiamidate is the active cytotoxic component, which then acts as an alkylating agent, forming covalent bonds with DNA and other cellular macromolecules like RNA and proteins, inducing a cellular stress response and triggering apoptosis. drugbank.com

Therefore, in tumors with elevated GST P1-1 levels, canfosfamide is preferentially converted to its active, cell-killing form. patsnap.com This targeted activation leads to selective cytotoxicity in the resistant cancer cells while having a reduced effect on normal tissues, which typically have lower GST P1-1 expression. wikipedia.orgpatsnap.com This clever bioactivation strategy not only circumvents a common resistance mechanism but turns it into a therapeutic advantage. frontiersin.org

Preclinical Models Investigating Resistance Modulation by this compound

The unique mechanism of canfosfamide has been extensively validated in a variety of preclinical models, including drug-resistant cancer cell lines and animal xenografts. frontiersin.orgfrontiersin.org These studies have consistently demonstrated that canfosfamide's cytotoxicity is directly correlated with the level of GST P1-1 expression, making it particularly effective against tumors that are resistant to conventional alkylating agents. frontiersin.org

In vitro studies have shown that canfosfamide is significantly more potent in cancer cell lines that overexpress GST P1-1 compared to their parental counterparts with low GST P1-1 levels. google.com For example, research on human colon and breast carcinoma cell lines selected for resistance to doxorubicin (B1662922) and cyclophosphamide (B585), respectively, showed that these GST P1-1-overexpressing cells were more sensitive to canfosfamide. google.com Further studies confirmed that when cancer cells have their GST P1-1 expression artificially increased via gene transfection, their sensitivity to canfosfamide's cytotoxic effects also increases.

Table 1: In Vitro Activity of Canfosfamide in Relation to GST P1-1 Expression This table is interactive. Click on the headers to sort the data.

Cell Line Model Resistance Profile GST P1-1 Level Canfosfamide Potency Citation
M6709 Human Colon Carcinoma Doxorubicin-resistant Overexpressed More potent than in parental line google.com
MCF-7 Human Breast Carcinoma Cyclophosphamide-resistant Overexpressed More potent than in parental line google.com
Various Cancer Cell Lines Transfected to increase GST P1-1 Increased More sensitive than parental lines

Animal models have further substantiated these findings. In murine xenograft models using tumors engineered to express high, medium, or low levels of GST P1-1, the antitumor activity of canfosfamide, measured by tumor growth inhibition or regression, was positively correlated with the level of GST P1-1 expression. frontiersin.orgfrontiersin.org These preclinical results provided a strong scientific basis for the clinical investigation of canfosfamide in patients with tumors known to overexpress GST P1-1 and exhibit resistance to standard chemotherapies. frontiersin.org

Preclinical Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, Metabolism, and Excretion in Preclinical In Vivo Systems

Detailed preclinical data regarding the absorption, distribution, metabolism, and excretion (ADME) of canfosfamide hydrochloride in in vivo systems are not extensively available in publicly accessible literature. Canfosfamide is designed for intravenous administration.

The core of canfosfamide's metabolic pathway is its activation by the enzyme Glutathione (B108866) S-transferase P1-1 (GST P1-1). nih.govdrugbank.comuniroma1.itwikipedia.orgmedkoo.comcell-stress.comresearchgate.netresearchgate.net This enzyme is notably overexpressed in a wide array of human cancer cells compared to normal tissues. nih.govdrugbank.comuniroma1.itwikipedia.org The activation process involves the cleavage of canfosfamide into two primary fragments: a glutathione analog and a cytotoxic fragment. drugbank.commedkoo.com This cytotoxic component is a reactive alkylating agent. drugbank.comuniroma1.itwikipedia.orgmedkoo.comresearchgate.netresearchgate.net

Cellular Uptake and Intracellular Fate of this compound and its Metabolites

Specific studies detailing the precise mechanisms of cellular uptake for canfosfamide and its metabolites have not been fully elucidated in the available literature. However, given its mechanism of action, it is understood that canfosfamide must be internalized by cancer cells to undergo activation by the intracellular enzyme GST P1-1. nih.govdrugbank.comuniroma1.itwikipedia.orgmedkoo.comcell-stress.comresearchgate.netresearchgate.net

Once inside the cell, the primary fate of canfosfamide is its metabolic conversion. The prodrug is cleaved by GST P1-1, leading to the generation of its active metabolites. drugbank.commedkoo.com The highly reactive cytotoxic metabolite then exerts its anticancer effects by forming covalent bonds with essential cellular macromolecules, including DNA, RNA, and various proteins, which ultimately leads to cellular demise. nih.govdrugbank.commedkoo.com The other metabolic product, a glutathione analog, may remain bound to GST P1-1, which could potentially inhibit the enzyme's ability to detoxify other chemotherapeutic agents. drugbank.com

Characterization of Active Metabolite Half-Life and Cellular Exposure

The biological half-life of the parent compound, canfosfamide, has been reported to be approximately 18 minutes. nih.govdrugbank.com However, specific data concerning the half-life and the extent of cellular exposure to the active alkylating metabolites are not well-documented in the available preclinical studies. The short half-life of the parent compound suggests a rapid conversion to its active forms or clearance from the system.

Relationship between Preclinical Pharmacokinetic Profiles and Pharmacodynamic Outcomes

Theoretically, the antitumor efficacy of canfosfamide would be intrinsically linked to the concentration and duration of exposure of the tumor cells to its active cytotoxic metabolites. This exposure is, in turn, governed by the pharmacokinetic properties of the parent canfosfamide molecule and the level of GST P1-1 activity within the cancer cells, which drives the formation of the active metabolites.

Design, Synthesis, and Preclinical Evaluation of Canfosfamide Hydrochloride Analogues and Derivatives

Rational Design Principles for Optimizing Prodrug Activation and Cytotoxic Potency

The foundational design of canfosfamide and its analogues is rooted in the principle of exploiting the biochemical differences between cancerous and healthy cells, specifically the elevated levels of GST P1-1 in tumors. nih.govresearchgate.netdovepress.com The rational design of canfosfamide derivatives focuses on several key molecular aspects to optimize its function as a prodrug.

A primary principle is the modification of the glutathione-like carrier portion of the molecule. This tripeptide structure is crucial for recognition and binding by the active site of the GST P1-1 enzyme. nih.govacs.org The design aims to create a substrate that is not only recognized by the target GST isoform (P1-1) but is also an efficient substrate, leading to a rapid and selective release of the cytotoxic payload within the tumor environment. mdpi.com Modifications to the peptide backbone, such as creating metabolically stable peptidomimetics, are explored to enhance recognition by GSH transporters and improve stability against other enzymes like γ-glutamyltranspeptidase (γ-GT). acs.orgmdpi.com

Another critical design element is the nature of the leaving group and the alkylating warhead itself. The rate of the GST-catalyzed β-elimination reaction, which activates the prodrug, is highly dependent on the electronic properties of the sulfonyl group and the attached cytotoxic moiety. researchgate.netfrontiersin.org The design seeks to fine-tune this reactivity. The prodrug must be stable enough to travel through the bloodstream without premature activation, yet reactive enough to be efficiently cleaved by intratumoral GST P1-1. frontiersin.orgfrontiersin.org

Furthermore, rational design has been applied to the enzyme itself to better understand the prodrug-enzyme interaction. Site-directed mutagenesis studies on human GST P1-1 have identified key amino acid residues, such as Tyr8 and Tyr109, that are critical for catalytic activity with canfosfamide. mdpi.com While this research aims to engineer better enzymes for therapeutic applications like antibody-directed enzyme prodrug therapy (ADEPT), it also provides invaluable insight into the structural requirements for an optimal prodrug, guiding the design of new analogues that can better exploit the wild-type enzyme's catalytic mechanism. mdpi.com

Synthetic Methodologies for Novel Glutathione (B108866) Analog Prodrugs and Alkylating Moieties

The synthesis of canfosfamide and its derivatives involves complex multi-step procedures, focusing on the construction of the tripeptide glutathione analogue and its conjugation to the phosphorodiamidate mustard warhead.

A common synthetic route for canfosfamide involves the reaction of an unprotected tripeptide, L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine, with a 2-bromoethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate. google.com This step forms a thioether linkage. The subsequent and final step is the oxidation of this thioether to a sulfone using oxidizing agents like hydrogen peroxide and peracetic acid, yielding the final canfosfamide molecule. google.com

An alternative and improved methodology has been developed to avoid potential side reactions and improve yield. This process involves the alkylation of the thiolate anion of a protected tripeptide with a 2-(A-sulfonyloxy)ethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate, where 'A' can be a group like 4-bromobenzene. google.com This method offers a more controlled reaction for creating the crucial thioether bond before oxidation.

The synthesis of novel derivatives explores variations in both the peptide and the alkylating components. For the glutathione analogue portion, methodologies for creating peptidomimetics are employed. These can include substituting specific peptide bonds, for instance with a urea (B33335) linkage, to confer stability against enzymatic degradation while maintaining the structural features needed for recognition by transporters. mdpi.comresearchgate.net

For the alkylating moiety, various synthetic strategies are used to create different phosphorodiamidate mustards. nih.govresearchgate.netnih.gov This includes the synthesis of analogues with different halogen atoms (e.g., bromo instead of chloro) on the mustard, or altering the linker between the phosphorus atom and the sulfonyl group of the glutathione analogue. acs.org For example, the synthesis of a tetrabromo analogue of canfosfamide was achieved using similar coupling and oxidation steps but starting with the corresponding bromo-substituted phosphorodiamidate mustard. acs.org These synthetic explorations allow for the generation of a library of novel compounds for subsequent evaluation.

Structure-Activity Relationship (SAR) Studies of Canfosfamide Hydrochloride Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic profile of canfosfamide. These studies involve synthesizing a series of analogues with specific structural modifications and evaluating how these changes affect their interaction with the target enzyme (GST P1-1) and their cytotoxic activity.

A key study in this area focused on new analogues of canfosfamide designed for improved specificity towards the GST P1-1 isozyme. acs.org Modifications were made to both the alkylating agent and the peptide backbone.

Key SAR findings include:

Alkylating Moiety Halogen Substitution: Replacing the four chlorine atoms of canfosfamide with bromine atoms resulted in a tetrabromo analogue. This compound was found to be more readily activated by GSTs than the parent tetrachloro compound, indicating that the nature of the halogen on the mustard is a key determinant of activation kinetics. acs.org

Peptide Backbone Modification: An analogue was synthesized where the L-γ-glutamyl-L-cysteinyl portion was modified. One particular diastereomer of this modified peptide analogue demonstrated good selectivity for the target GST P1-1 enzyme. acs.org

The general principles of SAR for GST-activated prodrugs also apply. nih.gov The electronic and steric properties of substituents on the molecule can significantly influence the rate of the enzyme-catalyzed reaction. nih.gov For canfosfamide analogues, the precise stereochemistry of the amino acid components and the geometry of the peptide backbone are critical for optimal fitting into the enzyme's active site, thereby dictating the efficiency of prodrug activation and subsequent cytotoxic effect.

Compound Modification Observed Activity Change Reference
Replacement of tetrachloro with tetrabromo on mustardMore readily activated by GSTs acs.org
Modification of the dipeptide backbone (specific diastereomer)Good selectivity for GST P1-1 acs.org
Replacement of mustard with a urethane (B1682113) mustardLess toxic, but maintained selectivity for GST P1-1 overexpressing cells acs.org

Preclinical Evaluation of Novel Chemical Entities for Enhanced Antitumor Profile or Selectivity

The preclinical evaluation of new canfosfamide analogues aims to identify compounds with superior properties compared to the parent drug, such as enhanced potency against resistant tumors or a better selectivity profile. This evaluation typically involves in vitro cell-based assays and in vivo animal models.

In vitro studies are fundamental for the initial screening of new derivatives. A crucial assay involves comparing the cytotoxicity of the analogues in cancer cell lines with normal, low levels of GST P1-1 versus cell lines that have been genetically engineered to overexpress the GST P1-1 enzyme. acs.org An effective analogue is expected to show significantly greater toxicity in the GST P1-1 overexpressing cells. For example, preclinical cell culture studies of novel analogues, including the tetrabromo and modified peptide backbone derivatives, demonstrated this desired profile of increased toxicity that correlated with elevated GST P1-1 levels. acs.org This confirms that the rational design principles are translating into the intended selective biological activity.

The antitumor efficacy of canfosfamide (referred to as TER286 in early studies) and its analogues has also been assessed in vivo. These studies showed that canfosfamide had significant antiproliferative activity against tumor cells with high GST P1-1 expression, particularly those selected for resistance to conventional chemotherapeutics like doxorubicin (B1662922) and cyclophosphamide (B585). frontiersin.org A key finding from these preclinical models was the bone marrow-sparing property of the drug, a significant advantage indicating reduced systemic toxicity. dovepress.com

Novel chemical entities are evaluated against these benchmarks. The goal is to identify derivatives that may overcome potential resistance mechanisms or broaden the therapeutic window. For instance, an analogue that is more efficiently activated by GST P1-1 could potentially be effective in tumors with lower levels of GST overexpression or could achieve a therapeutic effect at a lower concentration. The preclinical data for several canfosfamide analogues have supported the underlying concept of GST-activated prodrug therapy, showing that rational modifications can indeed lead to entities with potentially enhanced antitumor profiles. frontiersin.orgacs.org

Compound Preclinical Model Key Finding Reference
Canfosfamide (TER286)Human colon carcinoma cells (in vitro)More potent in cells with acquired doxorubicin resistance and high GST P1-1 google.com
Canfosfamide (TER286)In vivo tumor modelsTumor efficacy and bone marrow-sparing properties dovepress.com
Novel Analogues (4 & 5)GST P1-1 engineered cell lines (in vitro)Increased toxicity correlated with GST P1-1 overexpression acs.org
Urethane Mustard Analogue (8)GST P1-1 engineered cell lines (in vitro)Exhibited selective toxicity in GST P1-1 overexpressing cells acs.org

Advanced Research Methodologies and Future Directions in Canfosfamide Hydrochloride Studies

Application of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The integrated analysis of various biological data layers, known as multi-omics, provides a holistic view of the complex interactions within a cell or organism. dntb.gov.ua For Canfosfamide, a prodrug activated by Glutathione (B108866) S-transferase P1-1 (GSTP1-1), a multi-omics approach is critical for dissecting its activity from initial activation to the ultimate cellular response. medkoo.comwikipedia.org

Genomics: This involves studying the complete set of an organism's DNA. mdpi.com In the context of Canfosfamide, genomic analysis can identify single nucleotide polymorphisms (SNPs) or other genetic variations in the GSTP1 gene that may alter the enzyme's structure and function, thereby affecting the efficiency of Canfosfamide activation.

Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics reveals which genes are actively being expressed. researchgate.net This can quantify the expression levels of GSTP1 mRNA in tumor cells, offering a potential indicator of sensitivity to Canfosfamide.

Proteomics: This is the large-scale study of proteins, the functional workhorses of the cell. drugbank.com Proteomic analyses can directly measure the concentration of the GSTP1-1 enzyme in tumor tissue, providing the most direct evidence for a tumor's capacity to activate Canfosfamide. nih.gov It can also map the downstream protein signaling cascades triggered by the drug. google.com

Metabolomics: This field focuses on the complete set of small-molecule chemicals (metabolites) within a biological sample. drugbank.com Metabolomic studies can be employed to track the conversion of Canfosfamide into its active alkylating metabolite, providing direct evidence of target engagement and helping to understand the kinetics of the drug's activation within the tumor microenvironment.

A predictive biomarker provides information on the likely benefit from a specific therapy, helping to stratify patient populations. frontiersin.org The primary mechanism of Canfosfamide activation points directly to GSTP1-1 as a key predictive biomarker. wikipedia.org

Positive Response Biomarker: High expression of the GSTP1-1 enzyme is the most critical biomarker for predicting a positive response to Canfosfamide. nih.govresearchgate.net Preclinical studies have shown that cancer cells with naturally high levels of GSTP1-1 or those engineered to overexpress the enzyme are more sensitive to the cytotoxic effects of the drug. Multi-omics can refine this by correlating specific levels of GSTP1 gene expression (transcriptomics) and protein quantity (proteomics) with clinical outcomes.

Resistance Biomarkers: Resistance to Canfosfamide can occur if the activation mechanism is compromised. One identified mechanism is the epigenetic silencing of the GSTP1 gene via promoter methylation, which prevents the enzyme from being produced. frontiersin.org Multi-omics approaches can uncover other resistance mechanisms, such as the upregulation of alternative detoxification pathways or alterations in the drug-induced stress response signaling.

Table 1: Potential Predictive Biomarkers for Canfosfamide Therapy

Biomarker CategoryPotential BiomarkerOmics TechnologyRationale
Response High GSTP1-1 ExpressionProteomics, TranscriptomicsThe GSTP1-1 enzyme is required to convert the Canfosfamide prodrug into its active cytotoxic form. wikipedia.org
Response GSTP1 Gene VariantsGenomicsCertain genetic polymorphisms could lead to a more efficient version of the GSTP1-1 enzyme, enhancing drug activation.
Resistance GSTP1 Promoter MethylationGenomics (Epigenomics)Methylation can silence the GSTP1 gene, preventing the production of the activating enzyme and thus conferring resistance. frontiersin.org
Resistance Upregulation of Drug Efflux PumpsTranscriptomics, ProteomicsCancer cells may increase the expression of proteins that actively pump the drug out of the cell before it can be activated.
Resistance Alterations in Stress Response PathwaysProteomics, GenomicsMutations or altered expression in downstream targets like JNK or p38 MAP kinase could make cells less susceptible to the apoptosis signal induced by activated Canfosfamide. google.com

Upon activation by GSTP1-1, Canfosfamide releases a cytotoxic phosphorodiamidate moiety that alkylates DNA and induces a cellular stress response, ultimately leading to programmed cell death (apoptosis). medkoo.comgoogle.com This response involves the activation of several key signaling proteins, including MKK4, JNK, and p38 MAP kinase. google.com

Multi-omics technologies can create a detailed, dynamic map of this process.

Transcriptomic analysis can reveal the genes that are switched on or off following treatment, identifying the full spectrum of cellular pathways affected by the drug beyond the primary stress response.

Proteomic studies, particularly phosphoproteomics, can precisely map the activation of the JNK and p38 signaling cascades by identifying which specific proteins are phosphorylated (activated) after drug exposure. This provides a detailed blueprint of the signaling network that drives the cancer cell toward apoptosis.

Metabolomic profiling can identify changes in cellular metabolism as a consequence of the drug-induced stress, potentially uncovering metabolic vulnerabilities that could be targeted in combination therapies.

Identification of Predictive Biomarkers for Response and Resistance

Utilization of Advanced In Vitro Cancer Models

Traditional two-dimensional (2D) cell cultures, where cells grow in a single layer on plastic, have limitations in predicting clinical outcomes because they fail to replicate the complex architecture of a solid tumor. oatext.com Advanced three-dimensional (3D) models offer a more physiologically relevant environment for testing therapeutics like Canfosfamide. frontiersin.org

Spheroids are 3D aggregates of cancer cells that grow in suspension, more closely mimicking the structure of a small avascular tumor. frontiersin.org This 3D structure creates gradients of oxygen, nutrients, and drug penetration, with cells in the core often being hypoxic and quiescent, similar to a real tumor. oatext.com

For a prodrug like Canfosfamide, this is particularly important. The distribution and activity of the activating enzyme, GSTP1-1, may vary between the different layers of the spheroid. Testing Canfosfamide on spheroid models can provide crucial insights into its ability to penetrate tumor tissue and be effectively activated in different metabolic zones, a level of detail impossible to obtain from 2D cultures. oatext.com

Tumor organoids are sophisticated 3D cultures derived directly from a patient's tumor tissue that can be grown in the lab. hubrecht.eunih.gov These "mini-tumors" retain the genetic and phenotypic characteristics of the original tumor, including its cellular heterogeneity and architecture. nih.gov

The development of patient-derived organoids (PDOs) represents a significant leap toward personalized medicine. mdanderson.org PDOs could be used as a preclinical platform to:

Test Canfosfamide Efficacy: Before treating a patient, a PDO of their tumor could be grown and treated with Canfosfamide to predict whether their specific cancer will respond.

Stratify Patients: By analyzing GSTP1-1 expression in the PDO, clinicians could select patients whose tumors have the necessary machinery to activate the drug.

Investigate Resistance: If a patient's tumor becomes resistant to Canfosfamide, organoids could be generated from the resistant tumor to study the molecular mechanisms of this acquired resistance in a patient-specific context.

Table 2: Comparison of In Vitro Cancer Models for Canfosfamide Research

Model TypeDescriptionAdvantages for Canfosfamide ResearchLimitations
2D Monolayer Culture Cells grown in a single layer on a flat surface.High-throughput, cost-effective, good for initial toxicity screening.Lacks physiological relevance, no tissue architecture, uniform drug exposure. oatext.com
3D Spheroids Self-assembled spherical aggregates of cancer cells.Mimic tumor micro-architecture, create nutrient/oxygen gradients, better model for drug penetration and activation studies. frontiersin.orgLacks cellular diversity of a real tumor (e.g., immune cells, fibroblasts).
Patient-Derived Organoids (PDOs) Self-organizing 3D cultures derived from patient tumors.Recapitulate original tumor heterogeneity, genetics, and architecture; ideal for personalized therapy testing. nih.govMore complex and costly to establish; success rate can vary by tumor type.

Three-Dimensional (3D) Cell Culture Systems and Spheroids

Development and Application of Sophisticated In Vivo Models

While in vitro models are essential, in vivo models are critical for evaluating a drug's efficacy and interaction with a complete biological system. Preclinical studies of Canfosfamide have utilized standard in vivo models, such as mouse xenografts, where human cancer cell lines are implanted subcutaneously into immunodeficient mice. researchgate.netmedchemexpress.compatsnap.com These models have been used to demonstrate the anti-tumor activity of Canfosfamide on tumors derived from various cancers, including breast and melanoma. medchemexpress.compatsnap.com

Future research is moving toward more sophisticated in vivo models that better recapitulate human cancer:

Orthotopic Xenograft Models: Instead of implanting tumor cells under the skin, they are implanted in the corresponding organ (e.g., human lung cancer cells implanted in the mouse lung). This provides a more realistic tumor microenvironment and allows for the study of metastasis in a more clinically relevant manner. nih.gov

Patient-Derived Xenograft (PDX) Models: These involve the direct implantation of fresh human tumor tissue into an immunodeficient mouse. nih.gov PDX models maintain the cellular diversity and structural architecture of the original patient tumor. Using PDX models would allow researchers to test Canfosfamide's efficacy across a diverse range of human tumors, correlating its activity with the inherent GSTP1-1 levels and genetic background of each tumor.

Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. Such models would be invaluable for studying the potential interplay between Canfosfamide's cytotoxic effects and the host immune response, an area of growing importance in cancer therapy.

By leveraging these advanced methodologies, the future of Canfosfamide research can focus on precisely identifying the patients who will benefit most, understanding and circumventing resistance, and exploring its efficacy in more clinically predictive models.

Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models have emerged as a crucial platform in translational cancer research, offering a more predictive preclinical tool compared to traditional cell line-derived xenografts. frontiersin.orgnih.gov These models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, thereby preserving the histological and genetic characteristics of the original tumor. frontiersin.orgnih.govtheraindx.com This fidelity to the patient's tumor biology, including its heterogeneity and microenvironment, makes PDX models particularly valuable for studying drug efficacy, identifying biomarkers, and investigating mechanisms of drug resistance. theraindx.comtd2inc.comcrownbio.com

In the context of canfosfamide hydrochloride, a prodrug activated by Glutathione S-transferase P1-1 (GST P1-1), PDX models offer a powerful system to explore its therapeutic potential. drugbank.commdpi.com Given that high levels of GST P1-1 are associated with a poor prognosis and resistance to some chemotherapies, PDX models derived from tumors with varying GST P1-1 expression levels can be used to assess canfosfamide's efficacy in a clinically relevant setting. drugbank.com Researchers can stratify PDX models based on the GST P1-1 status of the original patient tumor to identify patient populations most likely to respond to canfosfamide treatment.

Furthermore, PDX models are instrumental in understanding and overcoming acquired drug resistance, a significant challenge in cancer therapy. crownbio.com By creating PDX models from patients who have developed resistance to conventional therapies, researchers can investigate the underlying molecular mechanisms. theraindx.com This approach allows for the testing of canfosfamide, alone or in combination with other agents, to potentially circumvent these resistance pathways. crownbio.com The ability to generate PDX models from the same patient before and after treatment provides a unique opportunity to analyze the genomic and proteomic changes associated with resistance. crownbio.com

The application of orthotopic PDX models, where the patient's tumor is implanted into the corresponding organ in the mouse, further enhances the clinical relevance of these studies. td2inc.com This method better mimics the natural tumor microenvironment and metastatic processes, providing more accurate insights into drug penetration and response. td2inc.com For instance, in studies of glioblastoma, orthotopically implanted PDXs can better represent the tumor microenvironment and vascular structures found in human patients. frontiersin.org

Below is an interactive table summarizing the key applications of PDX models in canfosfamide research:

Genetically Engineered Mouse Models (GEMMs) for Mechanistic Studies

Genetically Engineered Mouse Models (GEMMs) are invaluable tools for dissecting the fundamental mechanisms of cancer development, progression, and response to therapy. embopress.org Unlike xenograft models, GEMMs develop tumors de novo within an immunocompetent microenvironment, closely mimicking the natural history of human cancers. embopress.orgresearchgate.net This makes them particularly well-suited for mechanistic studies, including the investigation of drug action and resistance. embopress.orgcrownbio.com

In the study of this compound, GEMMs can be designed to explore the intricate relationship between the drug and its target, GST P1-1. For example, GEMMs with tissue-specific overexpression or knockout of the Gstp1 gene can be developed to elucidate the enzyme's precise role in canfosfamide activation and its impact on tumor response and normal tissue toxicity. By inducing specific genetic alterations that are known to drive certain cancers, such as mutations in KRAS, TP53, or EGFR, researchers can study how these oncogenic pathways influence canfosfamide's efficacy. researchgate.netscientificarchives.comnih.gov

GEMMs are also instrumental in studying the mechanisms of resistance to alkylating agents, the class of cytotoxic compounds released upon canfosfamide activation. drugbank.comoaes.cc Researchers can use GEMMs to investigate how alterations in DNA repair pathways, for instance, contribute to resistance. oaes.cc While GEMMs may not fully recapitulate the genetic heterogeneity of human tumors, they provide a controlled system to study specific genetic events and their functional consequences in vivo. frontiersin.org

The ability to perform longitudinal studies in GEMMs, from tumor initiation to metastasis, allows for the investigation of canfosfamide's effect at different stages of the disease. crownbio.com Furthermore, the intact immune system in GEMMs is a significant advantage for studying potential interactions between canfosfamide treatment and the host immune response. cancer.gov

The following table outlines the utility of GEMMs in canfosfamide research:

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations of Canfosfamide-GST P1-1 Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as canfosfamide, and its protein target, GST P1-1, at an atomic level. rsc.orgfrontiersin.org These methods provide insights into the binding mode, affinity, and stability of the drug-target complex, which are crucial for understanding the mechanism of action and for the rational design of new drug candidates. plos.org

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. plos.org In the case of canfosfamide, docking studies can elucidate how the prodrug fits into the active site of GST P1-1. acs.org The active site of GSTP1-1 is composed of a G-site, which binds glutathione (GSH), and an adjacent hydrophobic H-site, which accommodates the electrophilic substrate. mdpi.comeuropeanreview.org Docking simulations can reveal the specific amino acid residues within these sites that are critical for canfosfamide binding and subsequent activation. acs.org For example, studies have proposed that a catalytic water molecule, stabilized by interactions with active-site residues, is instrumental in the activation of canfosfamide. acs.org

Molecular dynamics (MD) simulations build upon the static picture provided by docking by simulating the movement of atoms in the protein-ligand complex over time. frontiersin.orgnih.gov This provides a more dynamic and realistic view of the binding event, allowing researchers to assess the stability of the predicted binding pose and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. plos.orgplos.org MD simulations have been used to study the conformational changes in both canfosfamide and GST P1-1 upon binding, providing a deeper understanding of the activation mechanism. acs.org

These computational approaches are not only descriptive but also predictive. They can be used to assess the impact of mutations in GST P1-1 on canfosfamide binding, which can help to explain inter-patient variability in drug response. acs.org

In Silico Screening for Novel Analogs and Modulators

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target. dergipark.org.tr This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. nih.gov For canfosfamide, in silico screening can be employed to discover novel analogs with improved properties or to identify modulators of GST P1-1 activity.

One common method is structure-based virtual screening, which uses the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. rsc.org This has been successfully used to identify novel inhibitors of GSTP1-1. rsc.org Another approach is pharmacophore-based screening, where a model of the essential steric and electronic features required for binding is created based on known active compounds. dergipark.org.trdergipark.org.tr This pharmacophore model is then used to search for new molecules with a similar arrangement of features. dergipark.org.tr

In silico screening can be used to design canfosfamide analogs with potentially enhanced activation by GST P1-1, improved selectivity, or better pharmacokinetic properties. By modifying the chemical structure of canfosfamide and computationally evaluating the impact of these changes on its interaction with GST P1-1, researchers can prioritize the synthesis of the most promising candidates. rsc.org

Furthermore, identifying compounds that can modulate GST P1-1 activity is of significant interest. Inhibitors of GST P1-1 could potentially be used to overcome drug resistance to other chemotherapeutic agents. mdpi.com In silico screening provides a powerful tool to discover such modulators, which could be used in combination with canfosfamide or other anticancer drugs. nih.govgoogle.commdpi.com

Integration of Systems Biology for Holistic Understanding of this compound Action

Systems biology offers a holistic approach to understanding the complex biological effects of a drug like this compound by integrating data from various "omics" levels, including genomics, proteomics, and metabolomics, with computational modeling. nih.govnumberanalytics.com This approach moves beyond the traditional one-drug, one-target paradigm to consider the broader network of interactions within a cell and the entire organism. nih.gov

Systems pharmacology, a sub-discipline of systems biology, combines computational modeling with experimental data to predict drug efficacy and potential adverse effects. nih.govnih.gov For canfosfamide, this could involve creating enhanced pharmacodynamic (ePD) models that incorporate patient-specific genomic and epigenomic data to predict individual responses to treatment. nih.gov This could lead to more personalized medicine approaches, where treatment strategies are tailored to the molecular profile of a patient's tumor. numberanalytics.com

Integrating data from preclinical models like PDXs and GEMMs into systems biology frameworks can further enhance their predictive power. scientificarchives.com By analyzing the multi-omics data from these models in response to canfosfamide treatment, researchers can identify novel biomarkers of response and resistance and uncover new therapeutic targets. numberanalytics.com This integrated approach has the potential to accelerate the translation of research findings into clinical practice and to optimize the therapeutic use of this compound. embopress.orgnumberanalytics.com

Q & A

Q. What is the mechanism of action of Canfosfamide Hydrochloride in targeting tumor cells, and how does its activation by glutathione-S-transferase (GST) influence selectivity?

this compound is a prodrug structurally modified from glutathione. It is selectively activated by glutathione-S-transferase P1-1 (GSTP1-1), an enzyme overexpressed in many alkylating agent-resistant tumors. Upon activation, it generates an alkylating metabolite that forms covalent bonds with DNA nucleophilic sites, inducing DNA damage and apoptosis. Researchers should validate GSTP1-1 expression in experimental models (e.g., via Western blot or immunohistochemistry) to confirm selectivity . For mechanistic studies, use fluorescence-based assays (e.g., DAUDA, a GST-sensitive probe) to quantify enzymatic activity in tumor microenvironments .

Q. Which preclinical models are most appropriate for evaluating this compound’s antitumor activity?

Orthotopic xenografts or patient-derived xenografts (PDXs) with confirmed GSTP1-1 overexpression are recommended to model resistance mechanisms. In vitro, use 3D spheroid cultures to mimic tumor microenvironment heterogeneity. Include controls with GST inhibitors (e.g., ethacrynic acid) to assess specificity of activation .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for detecting the parent compound and its alkylating metabolites. Validate methods using spiked plasma/tissue samples with deuterated internal standards. For GST activity, use fluorometric assays with substrates like monochlorobimane .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy in platinum-resistant ovarian cancer?

Phase III trials showed mixed outcomes: some reported prolonged progression-free survival (PFS) in combination with pegylated liposomal doxorubicin, while others found no significant benefit. To address this, stratify patients by GSTP1-1 expression levels using biopsy samples and correlate with clinical response. Retrospectively analyze trial data for biomarker-defined subgroups .

Q. What experimental strategies can mitigate off-target toxicity while enhancing tumor-specific activation of this compound?

Co-administer GSTP1-1 inhibitors (e.g., TLK199) in non-tumor tissues to reduce systemic activation. Alternatively, develop nanoparticle-based delivery systems to increase tumor accumulation. Use CRISPR-Cas9 to knockout GSTP1-1 in normal cell lines and compare cytotoxicity profiles .

Q. How do tumor microenvironment factors, such as hypoxia or stromal interactions, modulate this compound resistance?

Hypoxia downregulates GST activity, reducing prodrug activation. Simulate hypoxia in vitro using cobalt chloride or gas-controlled chambers and measure metabolite generation. Co-culture tumor cells with cancer-associated fibroblasts (CAFs) to assess stromal-mediated resistance via cytokine secretion (e.g., IL-6) .

Q. What methodologies are critical for validating GSTP1-1 as a predictive biomarker in this compound trials?

Perform immunohistochemistry (IHC) on pre-treatment tumor biopsies using validated anti-GSTP1-1 antibodies. Quantify expression via H-scores and correlate with pharmacokinetic data (e.g., metabolite plasma levels). For functional validation, use siRNA knockdown in GSTP1-1-high cell lines to confirm resistance reversal .

Methodological Considerations

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

Use a modified Fibonacci sequence in phase I trials, with pharmacodynamic monitoring of GST activity in peripheral blood mononuclear cells (PBMCs). Incorporate real-time LC-MS/MS to adjust dosing based on metabolite accumulation .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound trials?

Apply Cox proportional hazards models with GSTP1-1 expression as a time-dependent covariate. Use machine learning (e.g., random forest) to identify interaction effects between biomarkers (e.g., GSTP1-1 and DNA repair genes) .

Data Reproducibility & Reporting

Q. How can researchers ensure reproducibility of in vitro studies on this compound?

Follow the Beilstein Journal’s guidelines: provide full synthetic protocols for analogues in supplementary materials, including NMR spectra and HPLC purity data (>95%). For cell-based assays, document passage numbers, mycoplasma testing, and culture conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canfosfamide Hydrochloride
Reactant of Route 2
Canfosfamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.